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Compound of Interest

Compound Name:
4-(Hydroxyimino)piperidine-1-

carboxamide

CAS No.: 923106-27-8

Cat. No.: B2495262 Get Quote

Focus Application: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)[1]

Executive Summary & Mechanistic Rationale
Piperidine-1-carboxamide derivatives (often classified structurally as piperidine ureas)

represent a gold standard in the design of serine hydrolase inhibitors, specifically targeting

Fatty Acid Amide Hydrolase (FAAH). Unlike early-generation carbamates (e.g., URB597) which

suffered from hydrolytic instability and promiscuity, piperidine-1-carboxamides like PF-

04457845 offer a tunable scaffold that balances high potency with "exquisite selectivity."

The "Covalent but Selective" Paradox
As a Senior Application Scientist, it is critical to understand why this scaffold works. The

mechanism is suicide inhibition: the piperidine ring mimics the arachidonoyl chain of the

endogenous substrate (anandamide), guiding the molecule into the catalytic tunnel. The

carboxamide carbonyl is then attacked by the catalytic nucleophile (Ser241), resulting in a

carbamylated, inactive enzyme.

The superiority of this scaffold lies in the leaving group. By tuning the

of the leaving group (e.g., 3-aminopyridazine), we can fine-tune the reactivity of the carbonyl,
ensuring it reacts with the highly nucleophilic Ser241 of FAAH but ignores other serine
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hydrolases like Monoacylglycerol Lipase (MAGL) or Acetylcholinesterase (AChE).

Mechanistic Pathway: Covalent Inactivation
The following diagram illustrates the specific kinetic mechanism utilized by these derivatives.
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Caption: Kinetic mechanism of irreversible FAAH inactivation by piperidine-1-carboxamides.

The potency is defined by the efficiency of the acylation step (

).

Comparative Bioassay Data
The following data contrasts the clinical candidate PF-04457845 (a piperidine-1-carboxamide)

against a standard tool compound (PF-3845) and the earlier carbamate reference (URB597).

Critical Note on Potency Metrics: For covalent inhibitors,

values are time-dependent (potency increases with incubation time). The most rigorous metric
is the second-order rate constant

. However,

values (1 hr pre-incubation) are provided for rapid benchmarking.
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Feature
PF-04457845

(Clinical Standard)
PF-3845 (Tool
Compound)

URB597 (Historic
Reference)

Chemical Class
Piperidine-1-

carboxamide

Piperidine-1-

carboxamide
Cyclohexyl-carbamate

hFAAH IC50 7.2 nM ~16 nM ~4.6 nM

(

)

40,300 ~3,300 ~3,300

Selectivity (vs. MAGL) >10,000-fold >1,000-fold Moderate (~100-fold)

Mechanism Irreversible (Covalent) Irreversible (Covalent) Irreversible (Covalent)

Metabolic Stability High (Low clearance) Moderate
Low (Rapid

hydrolysis)

Leaving Group 3-aminopyridazine 3-aminoquinoline Phenol derivative

Analysis:

PF-04457845 exhibits superior kinetic efficiency (

), driven by the optimized electron-withdrawing nature of the pyridazine leaving group.

While URB597 appears potent by IC50, it lacks the "proteome-wide" selectivity of the

piperidine-carboxamides, often hitting off-targets like carboxylesterases.

Experimental Protocols
To generate valid data comparable to the table above, you must utilize a self-validating

screening cascade.

Protocol A: Fluorescent FAAH Activity Assay (Primary
Screen)
Purpose: Rapid determination of IC50 and kinetic constants.
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Reagents:

Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA). Rationale: AAMCA is a

fluorogenic analog of anandamide. Hydrolysis releases highly fluorescent AMC.

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA. Rationale: BSA is critical to prevent the

lipophilic inhibitor from aggregating or sticking to plasticware, which causes false negatives.

Step-by-Step Workflow:

Enzyme Prep: Dilute human recombinant FAAH (or rat brain membrane homogenate) in

assay buffer.

Inhibitor Incubation: Add inhibitor (DMSO stock) to enzyme. Crucial Step: Pre-incubate for 60

minutes at room temperature.

Why? As covalent inhibitors, equilibrium is never reached. Potency is time-dependent.

Without pre-incubation, you will underestimate potency significantly.

Reaction Initiation: Add AAMCA substrate (Final concentration:

, typically 5-10 µM).

Detection: Measure fluorescence (Ex: 340 nm / Em: 460 nm) in kinetic mode for 60 minutes.

Calculation: Plot slope (RFU/min) vs. [Inhibitor]. Fit to a 3-parameter inhibition curve to

determine IC50.

Protocol B: Activity-Based Protein Profiling (ABPP)
(Selectivity Validation)
Purpose: To prove the compound does not covalently modify off-target serine hydrolases.

Reagents:

Probe: Fluorophosphonate-Rhodamine (FP-Rh). Rationale: FP is a "warhead" that reacts

with all active serine hydrolases. If your inhibitor is bound, FP-Rh cannot bind (competition).
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Step-by-Step Workflow:

Proteome Prep: Prepare soluble proteome (e.g., mouse liver or brain lysate, 1 mg/mL).

Competition: Incubate proteome with Test Compound (e.g., 1 µM and 10 µM) for 1 hour.

Include a DMSO control.[2]

Labeling: Add FP-Rh (1 µM final) and incubate for 30 minutes.

Resolution: Quench reaction with SDS-loading buffer. Run SDS-PAGE.

Imaging: Scan gel using a fluorescent flatbed scanner.

Interpretation:

Success: The band at ~63 kDa (FAAH) disappears in treated lanes. All other bands (off-

targets) remain identical to the DMSO control.

Failure: Bands other than FAAH fade, indicating lack of selectivity.

Screening Workflow & Decision Tree
The following diagram outlines the logical progression for evaluating new piperidine-1-

carboxamide derivatives, ensuring resources are not wasted on non-viable candidates.
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Caption: Decision tree for evaluating piperidine-1-carboxamide derivatives. ABPP selectivity is

a "Go/No-Go" gate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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